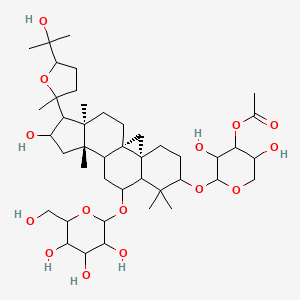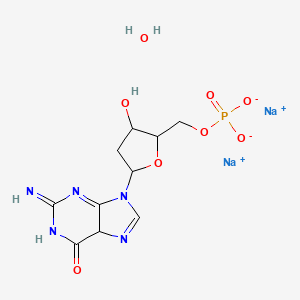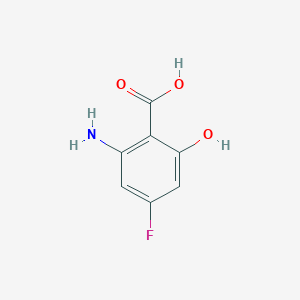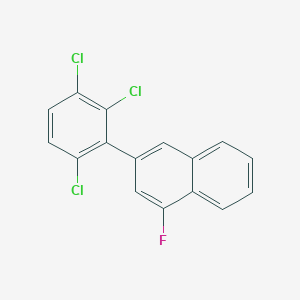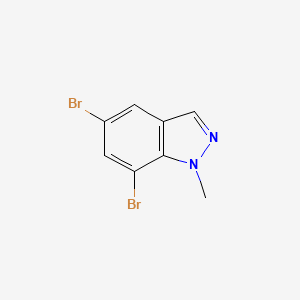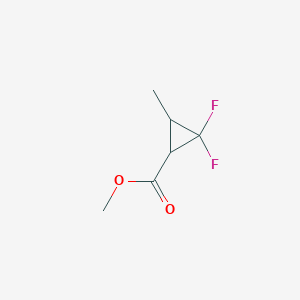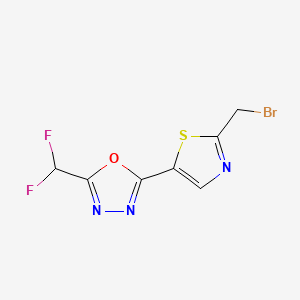![molecular formula C13H11BF2O2 B14780860 (2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14780860.png)
(2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Difluoro-4’-methyl-[1,1’-biphenyl]-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a biphenyl structure, which is further substituted with two fluorine atoms and a methyl group. The unique structural features of this compound make it a valuable building block in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluoro-4’-methyl-[1,1’-biphenyl]-3-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between an aryl halide and an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants .
Industrial Production Methods
On an industrial scale, the production of (2,4-Difluoro-4’-methyl-[1,1’-biphenyl]-3-yl)boronic acid follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluoro-4’-methyl-[1,1’-biphenyl]-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phenols or quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives .
Scientific Research Applications
(2,4-Difluoro-4’-methyl-[1,1’-biphenyl]-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Mechanism of Action
The mechanism by which (2,4-Difluoro-4’-methyl-[1,1’-biphenyl]-3-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies. The pathways involved include the formation of boronate esters and the modulation of enzyme activity through covalent modification .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2,6-Difluoro-4-methoxyphenylboronic acid
Uniqueness
Compared to these similar compounds, (2,4-Difluoro-4’-methyl-[1,1’-biphenyl]-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it particularly useful in certain synthetic applications where other boronic acids may not be as effective .
Properties
Molecular Formula |
C13H11BF2O2 |
|---|---|
Molecular Weight |
248.03 g/mol |
IUPAC Name |
[2,6-difluoro-3-(4-methylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H11BF2O2/c1-8-2-4-9(5-3-8)10-6-7-11(15)12(13(10)16)14(17)18/h2-7,17-18H,1H3 |
InChI Key |
GFMFLOPUNMVTLH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C2=CC=C(C=C2)C)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


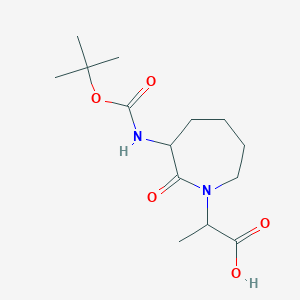
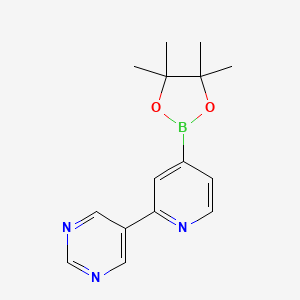
![methyl (3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B14780780.png)
![tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate;hemi(oxalic acid)](/img/structure/B14780781.png)
